Palmidin B
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Overview
Description
Palmidin B is a naturally occurring anthracene derivative, specifically classified as an anthrone. Its chemical structure is characterized by the presence of multiple hydroxyl groups and a unique arrangement of anthracene units. The compound is known for its diverse biological activities and is primarily found in certain species of rhubarb (Rheum spp.) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmidin B typically involves the oxidative coupling of anthrone derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired anthracene structure .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification from natural sources, particularly rhubarb roots. The process involves solvent extraction followed by chromatographic techniques to isolate and purify the compound. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation, offering a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Palmidin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of this compound typically yields dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Anthraquinones
Reduction: Dihydroanthracenes
Substitution: Halogenated anthracenes
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of Palmidin B is primarily attributed to its ability to interact with cellular proteins and enzymes. It acts by inhibiting specific signaling pathways, such as the NF-κB and PI3K pathways, which are involved in cell proliferation and survival. The compound’s hydroxyl groups facilitate binding to target proteins, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Palmidin B is structurally similar to other anthracene derivatives such as:
- Palmidin A
- Palmidin C
- Rheidin A
- Rheidin B
- Sennosides
Uniqueness
What sets this compound apart is its specific arrangement of hydroxyl groups and its unique biological activities. Unlike its analogs, this compound has shown a broader spectrum of antimicrobial and anticancer properties, making it a more versatile compound for research and industrial applications .
Properties
CAS No. |
17062-56-5 |
---|---|
Molecular Formula |
C30H22O7 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
10-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9H-anthracen-9-yl]-1,8-dihydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O7/c1-13-8-17-23(15-4-2-6-19(32)25(15)29(36)27(17)21(34)9-13)24-16-5-3-7-20(33)26(16)30(37)28-18(24)10-14(12-31)11-22(28)35/h2-11,23-24,31-35H,12H2,1H3 |
InChI Key |
AGYHUJLPTURBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)CO)C=CC=C3O |
Origin of Product |
United States |
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